molecular formula C30H52N2O5 B055000 N-(1-amino-4-methyl-1-oxopentan-2-yl)-7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanamide CAS No. 115288-30-7

N-(1-amino-4-methyl-1-oxopentan-2-yl)-7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanamide

Cat. No.: B055000
CAS No.: 115288-30-7
M. Wt: 520.7 g/mol
InChI Key: BGLHQJZTSITZON-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Eeo-PGE1-leu-NH2 involves synthetic routes that typically include the esterification of prostaglandin E1 with leucinamide. The reaction conditions often require the use of specific catalysts and solvents to ensure the stability and efficacy of the final product. Industrial production methods may involve the use of PEGylation techniques to enhance the bioavailability and stability of the compound .

Chemical Reactions Analysis

Eeo-PGE1-leu-NH2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Eeo-PGE1-leu-NH2 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in conditions related to the vascular system, such as peripheral arterial occlusive disease, pulmonary arterial hypertension, and diabetic neuropathy.

    Industry: Utilized in the development of pharmaceutical formulations to enhance drug delivery and efficacy.

Mechanism of Action

The mechanism of action of Eeo-PGE1-leu-NH2 involves its interaction with specific molecular targets and pathways. Prostaglandin E1 and its derivatives exert their effects through binding to G protein-coupled receptors (GPCRs) on the cell surface. These receptors include the prostanoid E type (EP) receptor family, which consists of four subtypes: EP1, EP2, EP3, and EP4. Activation of these receptors triggers various intracellular signaling pathways, leading to physiological effects such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation .

Comparison with Similar Compounds

Eeo-PGE1-leu-NH2 can be compared with other similar compounds, such as:

    Prostaglandin E1 (PGE1): The parent compound with similar vascular effects but different pharmacokinetic properties.

    Prostaglandin E2 (PGE2): Another prostaglandin with similar but distinct physiological effects, often involved in inflammatory responses.

    Lipo-PGE1: A lipid-based formulation of PGE1 designed to enhance its stability and bioavailability.

The uniqueness of Eeo-PGE1-leu-NH2 lies in its specific structural modifications, which may confer distinct pharmacological properties and therapeutic potential .

Properties

CAS No.

115288-30-7

Molecular Formula

C30H52N2O5

Molecular Weight

520.7 g/mol

IUPAC Name

N-(1-amino-4-methyl-1-oxopentan-2-yl)-7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanamide

InChI

InChI=1S/C30H52N2O5/c1-4-5-10-21-13-14-22(18-21)26(33)16-15-24-23(27(34)19-28(24)35)11-8-6-7-9-12-29(36)32-25(30(31)37)17-20(2)3/h15-16,20-26,28,33,35H,4-14,17-19H2,1-3H3,(H2,31,37)(H,32,36)/b16-15+

InChI Key

BGLHQJZTSITZON-FOCLMDBBSA-N

Isomeric SMILES

CCCCC1CCC(C1)C(/C=C/C2C(CC(=O)C2CCCCCCC(=O)NC(CC(C)C)C(=O)N)O)O

SMILES

CCCCC1CCC(C1)C(C=CC2C(CC(=O)C2CCCCCCC(=O)NC(CC(C)C)C(=O)N)O)O

Canonical SMILES

CCCCC1CCC(C1)C(C=CC2C(CC(=O)C2CCCCCCC(=O)NC(CC(C)C)C(=O)N)O)O

Synonyms

16,18-ethano-20-ethyl-6-oxoprostaglandin E1 leucinamide
EEO-PGE1-Leu-NH2

Origin of Product

United States

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